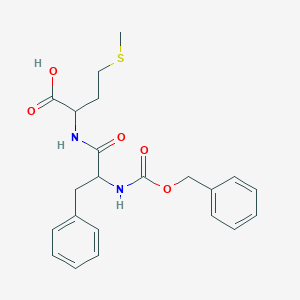

Z-Phe-met-OH

Description

Historical Context and Evolution of Protected Peptide Chemistry

The journey of chemical peptide synthesis began over a century ago, with early efforts focused on overcoming the challenge of controlling the reactive amino and carboxyl groups of amino acids. A significant breakthrough came with the introduction of protecting groups, temporary modifications that block a reactive site from participating in a chemical reaction.

The benzyloxycarbonyl (Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, was one of the first widely used N-terminal protecting groups and remains relevant today. Its stability under various conditions and its straightforward removal by catalytic hydrogenation were revolutionary, paving the way for the synthesis of more complex peptides. Over the decades, other protecting groups were developed, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which have become central to modern solid-phase peptide synthesis (SPPS). This evolution of protecting group chemistry has enabled the routine synthesis of long and complex peptides with high purity.

The Significance of Dipeptidic Scaffolds in Contemporary Biomedical and Biotechnological Applications

Dipeptides, the smallest peptide units, and their derivatives serve as fundamental scaffolds in the design of new bioactive molecules and materials. Their simple, well-defined structures allow for systematic modifications to explore structure-activity relationships. In recent years, dipeptidic scaffolds have gained prominence in the development of self-assembling materials, particularly hydrogels. These hydrogels, formed through non-covalent interactions between dipeptide units, can create three-dimensional networks with high water content, mimicking the extracellular matrix.

These dipeptide-based hydrogels are being extensively investigated for a range of biomedical applications, including:

Drug Delivery: Encapsulating therapeutic agents for controlled and targeted release.

Tissue Engineering: Providing a temporary framework for cells to grow and form new tissues.

3D Cell Culture: Creating more physiologically relevant environments for studying cell behavior.

The biocompatibility and biodegradability of dipeptides make them ideal candidates for these in-vivo applications.

Structure

3D Structure

Propriétés

IUPAC Name |

4-methylsulfanyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S/c1-30-13-12-18(21(26)27)23-20(25)19(14-16-8-4-2-5-9-16)24-22(28)29-15-17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3,(H,23,25)(H,24,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEXZNQIPZLQBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40927146 | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13126-07-3 | |

| Record name | Carbobenzoxyphenylalanylmethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013126073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334019 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Benzyloxycarbonyl L Phenylalanyl L Methionine Z Phe Met Oh and Its Analogues

Chemical Synthesis Approaches: Solution and Solid-Phase Techniques

Chemical peptide synthesis remains the cornerstone for producing peptides. The formation of the amide bond between L-phenylalanine and L-methionine requires the strategic use of protecting groups and activating agents. These syntheses can be performed in solution (solution-phase) or on a polymeric support (solid-phase).

Strategic Utilization of the Benzyloxycarbonyl (Z) Protecting Group in Peptide Synthesis

The Benzyloxycarbonyl (Z or Cbz) group is a foundational N-terminal protecting group in peptide synthesis, particularly in solution-phase strategies. bachem.comrsc.org Its primary function is to mask the nucleophilicity of the α-amino group of an amino acid, in this case, L-phenylalanine, thereby preventing self-polymerization and directing the reaction to form the desired peptide bond with L-methionine.

The Z-group is introduced by reacting the amino acid with benzyl (B1604629) chloroformate under basic conditions. It is known for its stability under a variety of reaction conditions, yet it can be readily removed under specific, non-harsh conditions. bachem.com The standard method for cleavage is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), which yields the free amine, toluene, and carbon dioxide, products that are easily separated. rsc.org Alternatively, strong acidic conditions, such as hydrogen bromide in acetic acid, can also be used for deprotection. bachem.com This reliable and selective removal makes the Z-group a strategic choice, especially in fragment condensation strategies where other acid-labile (like Boc) or base-labile (like Fmoc) groups might be present elsewhere in the molecule. ub.edu Furthermore, modifications to the Z-group's aromatic ring can fine-tune its acid stability. bachem.com

Optimized Conditions for Peptide Bond Formation in Z-Phe-Met-OH Construction

The formation of the peptide bond between Z-protected phenylalanine (Z-Phe-OH) and a C-terminally protected methionine (e.g., Met-OMe or Met-OBzl) is the critical step in the synthesis of this compound. This reaction requires the activation of the carboxyl group of Z-Phe-OH to make it susceptible to nucleophilic attack by the amino group of methionine.

Optimization of this coupling step is essential to maximize yield and minimize side reactions, particularly racemization. Key factors include the choice of coupling reagent, solvent, temperature, and additives. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), and uronium/aminium salts such as HATU. nih.gov The use of propylphosphonic anhydride (B1165640) (T3P®) has been highlighted as a green and efficient coupling reagent in solution-phase synthesis. rsc.org The reaction is typically carried out in non-polar aprotic solvents like dichloromethane (B109758) (DCM) or more sustainable options like ethyl acetate (B1210297) (EtOAc). rsc.org Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included to suppress racemization and improve coupling efficiency. nih.gov

| Coupling Reagent | Abbreviation | Activation Mechanism | Common Byproducts | Key Advantages |

|---|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Forms O-acylisourea intermediate | Dicyclohexylurea (DCU) | Inexpensive, effective |

| Propylphosphonic Anhydride | T3P® | Forms a mixed anhydride | Water-soluble phosphates | High reactivity, green byproducts rsc.org |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Forms an active ester with HOAt | Tetramethylurea | Fast, efficient, low racemization nih.gov |

Convergent and Fragment-Based Synthetic Routes for this compound and Complex Peptides

The synthesis of larger peptides containing the Phe-Met motif can be approached in two main ways: a linear, stepwise approach or a convergent, fragment-based approach. This compound is itself a product of a fragment-based strategy, where two single amino acid fragments are combined.

Control of Stereochemical Integrity and Racemization Prevention During this compound Synthesis

A major challenge in peptide synthesis is preventing the loss of stereochemical integrity at the α-carbon of the activated amino acid. nih.gov During the activation of the carboxyl group of Z-L-Phe-OH, the molecule can cyclize to form an oxazolone (B7731731) intermediate. This intermediate can easily tautomerize, leading to racemization (the formation of the D-phenylalanine diastereomer). The presence of such impurities is difficult to remove and can have significant impacts on the biological activity of the final peptide. acs.org

Several strategies are employed to suppress racemization:

Choice of Coupling Reagent: Using reagents that incorporate additives like HOBt or its derivatives (e.g., Oxyma) can minimize racemization. nih.gov These additives react with the activated amino acid to form an active ester that is less prone to racemization than the oxazolone.

Temperature Control: Lowering the reaction temperature can significantly reduce the rate of racemization. For instance, in microwave-assisted peptide synthesis, reducing the coupling temperature has been shown to limit racemization for sensitive amino acids. nih.gov

Minimizing Pre-activation Time: The extent of racemization is often dependent on how long the amino acid remains in its highly reactive, activated state before the coupling reaction occurs. acs.org In-situ activation strategies are often preferred over pre-activating the carboxyl component for an extended period. acs.org

| Factor | Condition Promoting Racemization | Condition Suppressing Racemization | Reference |

|---|---|---|---|

| Temperature | Elevated temperatures (e.g., > 50°C) | Low temperatures (e.g., 0°C) | nih.gov |

| Coupling Reagent | Carbodiimides without additives | Uronium/Aminium salts (HATU) or use of additives (HOBt, Oxyma) | nih.govacs.org |

| Activation Time | Prolonged pre-activation of the carboxylic acid | In-situ activation or short activation times | acs.org |

| Base | Use of strong, unhindered organic bases | Use of sterically hindered bases (e.g., collidine) | nih.gov |

Chemo-Enzymatic Synthesis Routes for this compound and Related Dipeptides

An alternative to purely chemical methods is the use of enzymes to catalyze the formation of the peptide bond. This approach, known as chemo-enzymatic peptide synthesis (CEPS), offers advantages in terms of stereoselectivity and milder reaction conditions. nih.gov

Enzyme Catalysis in Peptide Bond Formation: Principles and Applications

Proteolytic enzymes, such as chymotrypsin (B1334515) and papain, which normally catalyze the hydrolysis of peptide bonds, can be used in reverse to form them under specific, non-physiological conditions. nih.govnih.gov This process relies on shifting the reaction equilibrium from hydrolysis towards synthesis (aminolysis).

The synthesis can be either thermodynamically or kinetically controlled. In kinetically controlled synthesis , an activated C-terminal ester of the N-protected amino acid (e.g., Z-Phe-OMe) is used as the substrate. The enzyme facilitates a nucleophilic attack by the amino group of the incoming amino acid (e.g., Methionine) on the acyl-enzyme intermediate, competing with water (hydrolysis). nih.gov To favor peptide synthesis, several factors must be optimized:

pH: The pH must be carefully controlled to ensure the nucleophile (the amino group of methionine) is deprotonated and thus reactive, without overly promoting the competing hydrolysis reaction. nih.gov

Solvent System: The presence of organic co-solvents can reduce the water concentration, shifting the equilibrium towards synthesis. nih.gov

Substrate Concentration: Using an excess of the nucleophile (methionine) can drive the reaction toward the desired peptide product. nih.gov

Enzyme Choice: The selection of the enzyme is critical, as its specificity will determine which amino acid esters can be used and the efficiency of the coupling. nih.gov

This method is inherently stereospecific, as the enzymes will only accept L-amino acids, thus eliminating the problem of racemization that plagues chemical methods. nih.gov

| Parameter | Influence on Synthesis | Optimal Condition Rationale | Reference |

|---|---|---|---|

| pH | Controls ionization state of the nucleophile and enzyme activity | Balance between nucleophile reactivity and suppression of hydrolysis | nih.gov |

| N-terminal Protecting Group | Affects substrate recognition and solubility | Groups like Z or Boc are well-tolerated and influence selectivity | nih.gov |

| Nucleophile Concentration | Influences the competition between aminolysis and hydrolysis | High excess of the amino component favors peptide formation | nih.gov |

| Enzyme | Determines substrate specificity and reaction rate | Must be chosen based on the specific amino acids to be coupled | nih.gov |

Transesterification and Hydrolysis Processes Facilitated by Biocatalysts in Peptide Synthesis

Biocatalysis offers a green and sustainable alternative to traditional chemical methods for peptide synthesis. nih.govacs.org Enzymes, particularly hydrolases like lipases, are widely used to catalyze the formation of peptide bonds through processes such as transesterification and the reverse reaction of hydrolysis. nih.govnih.gov In the context of synthesizing N-protected dipeptides like N-Benzyloxycarbonyl-L-Phenylalanyl-L-Methionine (this compound), biocatalysts provide a highly selective and efficient route.

Transesterification, in this context, involves the enzymatic reaction between an N-protected amino acid ester (the acyl donor) and a free amino acid (the nucleophile) to form a dipeptide. wikipedia.org Lipases are particularly effective for this purpose as they can function in non-aqueous or low-water environments, which thermodynamically favors synthesis over hydrolysis. nih.gov The reaction mechanism typically follows a ping-pong bi-bi kinetic model, where the enzyme first reacts with the acyl donor to form an acyl-enzyme intermediate, releasing an alcohol. Subsequently, the amino group of the second amino acid attacks this intermediate, forming the peptide bond and regenerating the free enzyme. nih.gov

Hydrolysis is the reverse reaction of peptide synthesis and is also catalyzed by proteases and lipases. nih.gov While often seen as a competing reaction to be minimized during synthesis, controlled hydrolysis is crucial. For instance, selective hydrolysis can be used for the resolution of racemic mixtures of amino acids or for the deprotection of certain protecting groups under mild conditions. The catalytic activity of these enzymes is often dependent on their source, molecular weight, and the reaction conditions such as pH and temperature. nih.gov

The table below summarizes key biocatalysts and their roles in transesterification and hydrolysis reactions relevant to peptide synthesis.

| Biocatalyst Class | Specific Example(s) | Typical Reaction Catalyzed | Key Characteristics Relevant to Peptide Synthesis |

| Lipases | Candida antarctica Lipase B (CALB), Candida rugosa Lipase (CRL) | Transesterification, Esterification, Hydrolysis | High stability in organic solvents, broad substrate specificity, operates at oil-water interfaces. nih.gov |

| Proteases | Thermolysin, Chymotrypsin | Peptide bond formation (reverse hydrolysis), Hydrolysis | High stereospecificity, functions in aqueous or biphasic systems. |

| Esterases | Pig Liver Esterase (PLE) | Hydrolysis of esters | Used for selective deprotection and resolution of chiral compounds. |

Biocatalytic Strategies for Enhanced Yield and Selectivity of Peptide Derivatives

Achieving high yield and selectivity is a primary goal in the synthesis of peptide derivatives. Biocatalytic strategies offer several avenues to enhance these parameters, moving beyond the capabilities of traditional chemical synthesis. nih.gov These strategies often focus on modifying the biocatalyst itself or optimizing the reaction environment.

One of the most powerful approaches is the use of engineered biocatalysts. nih.gov Through techniques like directed evolution and rational design, enzymes can be tailored to exhibit improved activity, stability, and selectivity for non-natural substrates. For instance, the active site of a terpene cyclase was engineered to exclusively yield a specific terpenoid with excellent enantiomeric excess, a principle applicable to peptide synthesis. nih.gov Similarly, nonribosomal peptide synthetases (NRPSs) can be reprogrammed to generate tailored bioactive peptides. nih.gov

Another innovative strategy involves the use of self-assembling peptide nanostructures as catalytic platforms. nih.govacs.org These structures can position catalytic residues in a defined orientation, mimicking the active sites of natural enzymes and enhancing catalytic performance. nih.govacs.org For example, lipidated proline derivatives have been shown to successfully catalyze asymmetric aldol (B89426) reactions, with the yield and stereoselectivity being influenced by the shape and size of the self-assembled structures, which can be controlled by external factors like CO2 pressure. nih.gov

The optimization of reaction conditions also plays a crucial role. This can include the choice of solvent, control of water activity, and the use of additives. For instance, sustainable synthesis of certain organic building blocks has been achieved using cellular lysates, which simplifies the process and allows for easy purification through methods like trituration, reducing solvent waste. rsc.org

Below is a table outlining various biocatalytic strategies and their impact on the synthesis of peptide derivatives.

| Strategy | Description | Impact on Yield | Impact on Selectivity | Example Application |

| Enzyme Engineering | Modifying enzyme structure through directed evolution or rational design. nih.gov | Increased catalytic efficiency and turnover rates. | Enhanced regio-, stereo-, and enantioselectivity for specific substrates. nih.gov | Engineering terpene cyclase for exclusive product formation. nih.gov |

| Self-Assembling Nanostructures | Using peptide-based nanostructures (e.g., micelles, nanofibers) as catalytic scaffolds. nih.govacs.org | Can increase reaction rates through proximity effects. | Can control stereoselectivity based on the morphology of the nanostructure. nih.gov | Lipidated proline derivatives in asymmetric aldol reactions. nih.gov |

| Reaction Medium Optimization | Controlling solvent properties, water activity, and using additives. | Can shift reaction equilibrium towards synthesis, increasing product yield. rsc.org | Can influence enzyme conformation and thus its selectivity. | Use of cellular lysates and trituration for purification to improve overall process yield. rsc.org |

| Substrate Engineering | Modifying the substrate to better fit the enzyme's active site. | Can lead to higher conversion rates. | Can improve the specificity of the enzymatic reaction. | Use of specific N-protecting groups to enhance enzyme recognition. |

Purification, Isolation, and Yield Optimization in this compound Synthesis

The purification and isolation of the target peptide from the crude reaction mixture is a critical step that significantly impacts the final yield and purity. For N-protected dipeptides like this compound, which are often intermediates in larger peptide synthesis, efficient purification is essential. google.com The hydrophobicity of the benzyloxycarbonyl (Z) protecting group often makes these compounds poorly soluble in aqueous solutions, necessitating the use of organic solvents and specialized chromatographic techniques. biotage.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides. bachem.com For protected peptides, a C18-modified silica (B1680970) stationary phase is commonly used. The separation is based on the hydrophobicity of the compounds. The process typically starts with a polar mobile phase, and the polarity is gradually decreased by increasing the proportion of an organic solvent like acetonitrile. bachem.com This allows for the separation of the desired protected peptide from more polar or less hydrophobic impurities.

Normal-phase chromatography is another viable option, particularly for fully protected peptides that have limited solubility in aqueous solutions. biotage.com In this technique, a polar stationary phase (like silica gel) is used with a non-polar mobile phase (e.g., a mixture of dichloromethane and methanol). biotage.com The choice between reversed-phase and normal-phase chromatography depends on the specific properties of the peptide and its impurities.

For large-scale production, advanced techniques like multicolumn countercurrent solvent gradient purification (MCSGP) are being employed. MCSGP can significantly reduce solvent consumption and improve productivity compared to traditional batch chromatography. bachem.com Following chromatographic purification, the final product is typically obtained as a solid through lyophilization.

The table below compares different purification methods applicable to protected peptides like this compound.

| Purification Method | Stationary Phase | Mobile Phase Principle | Advantages | Disadvantages |

| Reversed-Phase HPLC (RP-HPLC) | Non-polar (e.g., C18-silica) bachem.com | Gradient elution from polar to less polar (e.g., water/acetonitrile with TFA). bachem.com | High resolution, well-established for peptides. mdpi.com | Can be challenging for very hydrophobic protected peptides due to solubility issues. biotage.com |

| Normal-Phase Chromatography | Polar (e.g., Silica gel) biotage.com | Gradient elution from non-polar to more polar (e.g., DCM/methanol). biotage.com | Suitable for compounds insoluble in aqueous solutions. biotage.com | May have lower resolution compared to RP-HPLC for some peptides. |

| Ion-Exchange Chromatography (IEX) | Charged stationary phase. mdpi.com | Elution based on pH or ionic strength gradient. | Effective for separating charged peptides. mdpi.com | Less effective for neutral, protected peptides unless they contain charged residues. |

| Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) | Typically non-polar (similar to RP-HPLC). bachem.com | Continuous gradient process across multiple columns. | Reduced solvent consumption, increased yield and productivity, suitable for large scale. bachem.com | Higher initial instrument cost and complexity. |

Biochemical and Pharmacological Research Applications of Z Phe Met Oh

Z-Phe-Met-OH as a Design Element for Bioactive Peptide Development

This compound is frequently employed as a crucial building block in the field of medicinal chemistry for the development of bioactive peptides. chemimpex.com Its incorporation into a peptide sequence can be a key strategic element for enhancing the parent molecule's therapeutic properties. The unique combination of a bulky aromatic Z-group and the specific side chains of phenylalanine and methionine makes it a versatile component in peptide synthesis. chemimpex.com

A primary application of this compound in drug development is its use in creating synthetic peptides that can mimic the function of natural peptides. chemimpex.comchemimpex.com This mimetic capability allows these newly designed molecules to interact with biological targets, such as receptors or enzymes, thereby modulating their activity and influencing specific biological pathways. This approach is particularly valuable in designing novel therapeutic agents for conditions like metabolic diseases and cancer, where targeting specific protein interactions is a key therapeutic strategy. chemimpex.com By using building blocks like this compound, scientists can systematically assemble peptides that are tailored to bind with high affinity and specificity to their intended targets. chemimpex.com

The chemical structure of this compound contributes significantly to the stability and bioactivity of the peptides into which it is incorporated. chemimpex.com Natural peptides often face limitations as therapeutic agents due to their rapid degradation by proteases in the body. nih.gov The N-terminal benzyloxycarbonyl (Z) group in this compound can provide steric hindrance, protecting the adjacent peptide bond from enzymatic cleavage and thus enhancing the metabolic stability of the peptide. researchgate.net This increased stability prolongs the peptide's half-life in biological systems, allowing it to exert its therapeutic effect for a longer duration.

The phenylalanine and methionine residues also play a role in the peptide's intrinsic bioactivity. The hydrophobic and aromatic nature of phenylalanine is often critical for binding to protein targets, while the flexible, sulfur-containing side chain of methionine can be involved in specific molecular interactions or serve as a site for modification. mdpi.com The strategic placement of the this compound moiety can therefore optimize both the stability and the functional activity of a developing peptide therapeutic.

| Structural Component | Primary Contribution | Effect on Peptide |

|---|---|---|

| Z-group (Benzyloxycarbonyl) | N-terminal Protection / Steric Hindrance | Increases resistance to aminopeptidases, enhancing metabolic stability. researchgate.net |

| Phenylalanine (Phe) | Hydrophobic and Aromatic Side Chain | Facilitates binding to hydrophobic pockets in target proteins, contributing to affinity and specificity. mdpi.com |

| Methionine (Met) | Flexible, Sulfur-containing Side Chain | Participates in specific binding interactions and can be a site for oxidative modification, influencing function. mdpi.com |

This compound in Enzymology and Protein Interaction Studies

Beyond its role in peptide synthesis, this compound is a valuable tool in enzymology and for studying the mechanisms of peptide-protein interactions. chemimpex.comchemimpex.com Its well-defined structure allows it to be used as a standardized substrate or probe in various biochemical assays designed to provide insights into enzyme function and binding events. chemimpex.com

This compound can function as a substrate for various proteolytic enzymes, particularly proteases that recognize and cleave peptide bonds C-terminal to hydrophobic residues like phenylalanine. In an enzyme activity assay, the rate of cleavage of this compound into Z-Phe and Met-OH can be monitored to quantify the enzyme's catalytic activity. thermofisher.comwikipedia.org

To facilitate measurement, this compound can be chemically modified. For instance, a fluorescent reporter group and a quencher can be attached. In the intact molecule, the fluorescence is quenched. Upon enzymatic cleavage of the peptide bond, the reporter and quencher are separated, resulting in a measurable increase in fluorescence that is directly proportional to enzyme activity. This method allows for sensitive and continuous monitoring of enzymatic reactions. wikipedia.org

Studying the interaction between an enzyme and a simple substrate like this compound provides fundamental information about the enzyme's mechanism, specificity, and efficiency. wikipedia.org Enzyme kinetics, the study of the rates of enzyme-catalyzed reactions, is crucial for understanding how enzymes function and how their activity is controlled. infn.it By measuring the reaction rate at different concentrations of this compound, key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) can be determined. wikipedia.org

The Kₘ value reflects the affinity of the enzyme for the substrate, while Vₘₐₓ indicates the maximum rate of the reaction when the enzyme is saturated with the substrate. infn.it This data is essential for characterizing the enzyme's catalytic efficiency and for comparing the specificity of an enzyme towards different substrates. nih.gov

| Kinetic Parameter | Definition | Representative Value |

|---|---|---|

| Kₘ (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vₘₐₓ; indicates binding affinity. wikipedia.org | 50 µM |

| Vₘₐₓ (Maximum Velocity) | The maximum rate of reaction when the enzyme is saturated with substrate. wikipedia.org | 10 µmol/min/mg |

| k꜀ₐₜ (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | 100 s⁻¹ |

| k꜀ₐₜ/Kₘ (Catalytic Efficiency) | A measure of how efficiently an enzyme converts a substrate into product. infn.it | 2 x 10⁶ M⁻¹s⁻¹ |

The binding of peptides to proteins is fundamental to many biological processes. nih.gov this compound can be used as a model compound to investigate the non-covalent forces that govern these interactions. The distinct chemical features of the molecule—the aromatic rings of the Z-group and phenylalanine, and the hydrophobic side chain of methionine—allow researchers to probe how these different moieties contribute to the binding affinity and specificity of a peptide for its protein target. mdpi.com

Techniques such as X-ray crystallography or NMR spectroscopy can be used to determine the three-dimensional structure of this compound when it is bound to a protein. This structural information reveals the precise atomic contacts, such as hydrogen bonds and hydrophobic interactions, that stabilize the peptide-protein complex. Understanding these fundamental interactions is critical for the rational design of more potent and selective peptide-based drugs. nih.gov

Exploratory Research in Therapeutic Agent Design Incorporating this compound

The dipeptide derivative, N-carbobenzyloxy-L-phenylalanyl-L-methionine, commonly abbreviated as this compound, serves as a significant building block in the field of medicinal chemistry and drug discovery. chemimpex.com Its unique structure, which combines the amino acids phenylalanine and methionine with a protective benzyloxycarbonyl (Z) group, offers a versatile scaffold for the synthesis of more complex peptide-based molecules. chemimpex.com This compound is particularly valued in the exploratory design of new therapeutic agents due to its ability to mimic natural peptides, which allows for the effective modulation of specific biological pathways. chemimpex.com

Strategic Application in Novel Drug Candidates for Specific Biological Targets

This compound is strategically employed as a foundational component in peptide synthesis, a process central to the development of many therapeutic agents. chemimpex.com Its structure, featuring a phenyl group from phenylalanine and a methylthio group from methionine, contributes to enhanced stability and bioactivity in the resulting peptides. chemimpex.com Researchers leverage these characteristics to design novel drug candidates aimed at specific biological targets. The ability to use this compound as a building block allows for the creation of peptides with tailored properties, potentially leading to innovative treatments. chemimpex.com The compound's utility lies in its capacity to be incorporated into larger peptide chains that can interact with high specificity at protein-protein interfaces, which are crucial to many biological functions and disease processes. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Synonyms | Z-L-phenylalanyl-L-methionine, N-carbobenzyloxy-L-phenylalanyl-L-methionine | chemimpex.comcalpaclab.comchemicalbook.com |

| CAS Number | 13126-07-3 | chemimpex.comchemimpex.comchemicalbook.com |

| Molecular Formula | C22H26N2O5S | chemimpex.comchemicalbook.comchemicalbook.com |

| Molecular Weight | 430.52 g/mol | chemimpex.comchemicalbook.comchemicalbook.com |

| Purity | ≥ 98% | chemimpex.comchemimpex.com |

| Melting Point | 110-121 °C | chemimpex.comchemimpex.com |

Preliminary Investigations in Oncological and Metabolic Disease Research

In pharmaceutical research, this compound is utilized in the design of novel drugs targeting biological pathways implicated in cancer and metabolic diseases. chemimpex.com The rationale for its use in oncology stems from the importance of targeting specific cellular processes like aberrant signaling pathways or protein interactions that drive tumor growth. For instance, the MET receptor tyrosine kinase is a known target in some cancers, and developing inhibitors for such pathways is a key research area. nih.govmdpi.com Peptide-based molecules derived from building blocks like this compound can be designed to interfere with these pathological mechanisms.

Similarly, in the context of metabolic diseases such as type 2 diabetes, research has identified numerous metabolic pathways and specific metabolites that are perturbed. nih.gov Compounds like N-lactoyl-phenylalanine (Lac-Phe) have been identified as signaling metabolites involved in energy balance and metabolism. nih.gov The structural elements of this compound make it a relevant starting point for synthesizing analogs and probes to investigate the peptide- and amino acid-related pathways that are dysregulated in these conditions, offering potential for creating more effective treatments. chemimpex.com

Derivatization of this compound for Enhanced Pharmacological Profiles, exemplified by Z-Phe-based protease inhibitors

The chemical structure of this compound is amenable to derivatization, a process where the core molecule is chemically modified to create new compounds with enhanced or more specific pharmacological properties. This is a common strategy in drug development to improve factors like binding affinity, specificity, and stability.

A prominent example of this strategy is the development of Z-Phe-based protease inhibitors. Protease inhibitors are a class of drugs that function by blocking the activity of proteases, enzymes that cleave peptide bonds in proteins. scbt.com The inhibition of specific proteases is a critical therapeutic approach for various diseases, including HIV/AIDS, where HIV-1 protease is a key drug target. wikipedia.org

Many protease inhibitors are designed as peptide-like molecules, or peptidomimetics, that mimic the transition state of the natural substrate of the enzyme. wikipedia.orgnih.gov The benzyloxycarbonyl-L-phenylalanine (Z-Phe) moiety, the N-terminal component of this compound, is a structural feature found in the design of various protease inhibitors. By modifying the C-terminal methionine portion of this compound or by altering the peptide backbone, researchers can create derivatives that specifically target the active site of a given protease. For example, peptidyl chloromethyl ketones such as Z-Gly-Gly-Phe-CH2Cl have been studied as inhibitors of serine proteases like chymotrypsin (B1334515). researchgate.net This illustrates how the foundational Z-Phe structure can be elaborated into potent and specific enzyme inhibitors. ku.edu

Table 2: Examples of Z-Phe Derivatives and Related Protease Inhibitors

| Compound Name | Description | Therapeutic Area/Target | Source(s) |

|---|---|---|---|

| Z-Phe-OH | A protected amino acid derivative used in peptide synthesis. | General Drug Development | sigmaaldrich.com |

| Z-Phe-Phe-OH | A dipeptide used as a building block for peptide-based drugs. | Oncology, Immunotherapy | chemimpex.com |

| Z-Gly-Gly-Phe-CH2Cl | A peptidyl chloromethyl ketone inhibitor of chymotrypsin. | Enzyme Inhibition Research | researchgate.net |

| Saquinavir | An HIV-1 protease inhibitor designed based on Phe-Pro cleavage sites. | HIV/AIDS | wikipedia.org |

| Ritonavir | A peptidomimetic HIV-1 protease inhibitor. | HIV/AIDS | wikipedia.org |

| MG-132 (Z-Leu-Leu-Leu-CHO) | A potent proteasome inhibitor targeting chymotrypsin-like activity. | Proteasome Inhibition Research | scbt.com |

Structure Activity Relationship Sar and Molecular Modeling of Z Phe Met Oh and Its Analogues

Structural Determinants of Z-Phe-Met-OH's Biological Activity

The conformational landscape of a peptide is a crucial determinant of its biological activity, as it governs the spatial presentation of key interaction motifs for molecular recognition by a target receptor or enzyme. Molecular modeling and conformational analysis are powerful tools to predict the preferred shapes of molecules. csbsju.edu For peptides, the flexibility of the backbone and side chains can lead to a multitude of possible conformations.

In the case of peptides containing modified residues, the conformational flexibility can be significantly constrained. For instance, the introduction of an unsaturated amino acid, such as in the analogue N-formyl-L-methionyl-delta Z leucyl-L-phenylalanine methyl ester, has been shown to induce a specific beta-turn conformation. nih.gov This conformational restriction, imposed by the double bond in the backbone, can lead to a highly selective biological activity profile. nih.gov While specific conformational studies on this compound are not extensively documented in publicly available literature, it is reasonable to infer that its conformational preferences will be influenced by the steric bulk of the N-terminal benzyloxycarbonyl group and the inherent flexibility of the phenylalanine and methionine side chains. The preferred conformation in a biological environment will be one that minimizes steric hindrance and maximizes favorable intermolecular interactions with its binding partner.

The side chains of phenylalanine and methionine in this compound are pivotal for its interaction with biological targets. These interactions can be of various types, including hydrophobic interactions, hydrogen bonds, and van der Waals forces. youtube.comacs.org

The phenylalanine side chain , with its aromatic phenyl group, can participate in several key interactions:

Hydrophobic Interactions : The nonpolar nature of the phenyl ring is a primary driver for binding to hydrophobic pockets within proteins. wikipedia.org

π-π Stacking : The aromatic ring can stack with other aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding site, contributing to binding affinity.

Cation-π Interactions : The electron-rich face of the phenyl ring can interact favorably with positively charged groups.

CH-π Interactions : Polarized C-H bonds can act as donors for interactions with the aromatic ring. nih.gov

The methionine side chain is also multifaceted in its interaction capabilities:

Sulfur-Aromatic Interactions : The sulfur atom of methionine can engage in favorable interactions with aromatic side chains, a phenomenon that is increasingly recognized for its importance in protein structure and recognition.

Flexibility : The flexible nature of the methionine side chain allows it to adapt to the shape of a binding pocket, potentially optimizing multiple weak interactions.

The combination of a bulky aromatic group and a flexible, sulfur-containing residue provides a rich platform for diverse intermolecular contacts, which are fundamental to the biological activity of this compound.

Impact of Chemical Modifications on this compound's Bioactivity Profile

Systematic chemical modification of the this compound scaffold is a cornerstone of SAR studies. By altering specific parts of the molecule, researchers can probe the importance of different structural features for biological activity and develop analogues with improved properties.

Modifications at the N-terminus and C-terminus of peptides can have profound effects on their stability, cell permeability, and receptor affinity.

N-Terminal Derivatization: The benzyloxycarbonyl (Z) group in this compound is an N-terminal protecting group. Replacing this group with other moieties can influence the molecule's electronic properties and steric profile. General strategies for N-terminal derivatization that could be applied to the Phe-Met-OH dipeptide include:

Acylation: Introducing different acyl groups to modulate lipophilicity.

Alkylation: Adding alkyl chains to enhance hydrophobic interactions.

Derivatization with reporter groups: Attaching fluorescent or isotopic labels for analytical purposes.

Use of isothiocyanate analogues: Reagents like phenyl isothiocyanate (PITC) can be used for derivatization, which can be useful in analytical setting like mass spectrometry. nih.govresearchgate.net

C-Terminal Derivatization: The C-terminal carboxylic acid is a key functional group that is typically ionized at physiological pH. Modifications at this terminus can impact charge, solubility, and interaction with binding partners. Potential strategies include:

Esterification: Converting the carboxylic acid to an ester to neutralize the negative charge and increase lipophilicity.

Amidation: Forming a C-terminal amide, which can alter hydrogen bonding capabilities and mimic the C-terminus of many endogenous peptides.

A dual-functional group derivatization approach, where both the N-terminal amino group and the C-terminal carboxyl group are modified, can be employed to enhance analytical sensitivity for quantification of peptides. nih.gov

Replacing the native amino acids in this compound with non-proteinogenic or modified amino acids is a powerful strategy to explore the chemical space and develop analogues with novel properties. A particularly interesting modification is the introduction of α,β-didehydro-phenylalanine (ΔZPhe).

The incorporation of a ΔZPhe residue introduces a double bond into the peptide backbone, which has several important consequences:

Conformational Rigidity: The Cα=Cβ double bond constrains the torsional angles of the backbone, reducing the conformational flexibility of the peptide. nih.gov

Modified Electronic Properties: The double bond alters the electronic distribution within the peptide bond. nih.gov

Studies on endomorphin-2 analogues, where the native phenylalanine was replaced with ΔZPhe, have demonstrated the significant impact of this modification. For example, the analogue Tyr-Pro-Phe-ΔZPhe-NH2 showed high µ-opioid receptor selectivity and agonist activity comparable to the parent peptide, while Tyr-Pro-ΔZPhe-Phe-NH2 showed a different activity profile. nih.gov This highlights that the position of the rigidifying ΔZPhe residue is critical for biological activity, as it affects the spatial orientation of the crucial aromatic side chains. nih.gov

The table below summarizes the findings from a study on endomorphin-2 analogues containing ΔZPhe.

| Compound | Structure | µ-Opioid Receptor Affinity (Ki, nM) |

| Endomorphin-2 | Tyr-Pro-Phe-Phe-NH2 | 0.34 |

| Analogue 1 | Tyr-Pro-ΔZPhe-Phe-NH2 | 17.4 |

| Analogue 2 | Tyr-Pro-Phe-ΔZPhe-NH2 | 0.68 |

| Analogue 3 | Tyr-Pro-ΔZPhe-ΔZPhe-NH2 | 11.2 |

| Data adapted from a study on endomorphin-2 analogues. nih.gov |

Rational design of novel this compound derivatives leverages the principles of SAR and molecular modeling to create compounds with desired pharmacological properties. This approach is exemplified by the successful development of HIV protease inhibitors, which was a landmark achievement in structure-based drug design. wikipedia.org

The process for rationally designing this compound derivatives would involve:

Target Identification and Validation: Identifying the biological target of this compound.

Structural Biology: Determining the three-dimensional structure of the target, ideally in complex with this compound or a close analogue, using techniques like X-ray crystallography or cryo-electron microscopy.

Molecular Modeling: Using computational methods to simulate the binding of this compound to its target and to predict the effects of chemical modifications.

Iterative Design and Synthesis: Based on the structural and modeling data, designing and synthesizing new derivatives with modifications aimed at enhancing affinity, selectivity, or pharmacokinetic properties. For example, if a hydrophobic pocket in the binding site is not fully occupied by the phenylalanine side chain, a larger hydrophobic group could be substituted.

Biological Evaluation: Testing the newly synthesized compounds in relevant biological assays to determine their activity and establish a new SAR cycle.

A key aspect of rational design is the concept of peptidomimetics, where the peptide backbone is modified to improve stability against enzymatic degradation while retaining the key side chain interactions. The development of the first HIV protease inhibitor, saquinavir, was based on mimicking the transition state of the natural substrate of the protease. wikipedia.org A similar approach could be envisioned for designing this compound derivatives with improved drug-like properties.

Future Perspectives and Emerging Research Trajectories for Z Phe Met Oh

Expansion into Advanced Bioconjugation and Prodrug Design Strategies

The unique structure of Z-Phe-Met-OH, particularly the presence of the methionine residue, makes it an excellent candidate for advanced bioconjugation and innovative prodrug design. chemimpex.comsciensage.info Prodrugs are inactive or less active molecules that are converted into the active drug within the body, a strategy often used to improve properties like solubility or to target specific tissues. nih.govresearchgate.net

Future research is expected to leverage the methionine side chain for site-specific conjugation. Methionine is a relatively rare amino acid, and its sulfur-containing side chain offers a unique chemical handle for selective modification. This allows for the precise attachment of other molecules, such as therapeutic agents, imaging agents, or polymers like polyethylene (B3416737) glycol (PEG) to enhance solubility. nih.gov

Advanced prodrug strategies could involve creating derivatives of this compound that are activated by specific enzymes overexpressed in diseased tissues, such as tumors. sciensage.infosciensage.info This targeted activation would increase the concentration of the active drug at the site of action, improving efficacy and reducing systemic side effects. sciensage.info The development of "mutual prodrugs," where this compound is linked to another active drug, could offer synergistic therapeutic effects. sciensage.info

Table 1: Potential Bioconjugation and Prodrug Strategies for this compound

| Strategy | Description | Potential Advantage |

|---|---|---|

| Methionine-Selective Alkylation | Covalent attachment of a payload (e.g., a cytotoxic drug) to the sulfur atom of the methionine residue. | Site-specific conjugation, leading to a homogeneous product with predictable properties. |

| PEGylation | Attachment of polyethylene glycol (PEG) chains to the molecule. | Increased solubility, extended circulation half-life, and reduced immunogenicity. nih.gov |

| Enzyme-Targeted Prodrugs | Designing derivatives that are cleaved and activated by enzymes specifically present in target tissues (e.g., certain proteases in cancer cells). sciensage.info | Targeted drug release, enhanced therapeutic efficacy, and minimized off-target toxicity. sciensage.info |

| Stimuli-Responsive Constructs | Creating prodrugs that release the active compound in response to specific physiological conditions, such as changes in pH or redox potential characteristic of the tumor microenvironment. sciensage.info | Controlled and localized drug activation. |

Development of this compound as a Probe for Chemical Biology Discoveries

Chemical probes are small molecules used to study and manipulate biological systems. nih.govescholarship.org this compound's established role in studying protein interactions and enzyme activity provides a strong foundation for its development into a sophisticated chemical probe. chemimpex.com Future work will likely focus on modifying the this compound scaffold to incorporate various functional tags.

These modifications could include:

Affinity Tags: Adding moieties like biotin (B1667282) would allow for the isolation and identification of binding partners from complex biological mixtures, a process central to target deconvolution. nih.gov

Fluorescent Reporters: Incorporating fluorescent dyes would enable the visualization of the molecule's localization within cells and tissues, providing insights into its mechanism of action. nih.gov

Photoaffinity Labels: Introducing photo-reactive groups, such as diazirines, would allow for the creation of covalent bonds with target proteins upon UV irradiation. This technique is invaluable for irreversibly capturing and identifying cellular targets. researchgate.net

By creating a suite of these specialized probes, researchers can move beyond simply knowing that this compound interacts with biological systems to precisely identifying which proteins it binds to and how it influences their function. nih.govnih.gov This is a critical step in validating new drug targets and understanding disease pathways. researchgate.netnih.gov

Table 2: Design Components for a this compound-Based Chemical Probe

| Component | Function | Example Moiety |

|---|---|---|

| Binding Moiety | The core this compound structure responsible for interacting with the biological target. | This compound |

| Reporter Tag | Enables detection and visualization of the probe. | Fluorescein, Rhodamine |

| Affinity Handle | Facilitates the purification and isolation of the probe-target complex. | Biotin, Desthiobiotin nih.gov |

| Reactive Group | Forms a covalent bond with the target protein for stable identification (e.g., in photoaffinity labeling). | Diazirine, Benzophenone nih.gov |

Integration of this compound Synthesis with Green Chemistry Principles

Traditional peptide synthesis, including that of this compound, often relies on large volumes of hazardous organic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). nih.govresearchgate.net This generates significant chemical waste, posing environmental and safety concerns. advancedchemtech.com A major future trajectory is the integration of green chemistry principles into the synthesis of this compound to create more sustainable and environmentally friendly manufacturing processes. researchgate.net

Key areas of research in this domain include:

Solvent Replacement: Identifying and validating greener, non-hazardous solvents to replace DMF and other problematic chemicals. nih.gov Promising alternatives that have been explored for peptide synthesis include propylene (B89431) carbonate and ethanol. researchgate.netadvancedchemtech.com

Novel Protecting Groups: Designing new protecting groups that are compatible with aqueous conditions could dramatically reduce the reliance on organic solvents. For instance, the development of water-compatible protecting groups like 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) represents a significant step towards aqueous-based peptide synthesis. nih.gov

Table 3: Comparison of Traditional vs. Green Synthesis Approaches for Peptides

| Parameter | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvents | Dimethylformamide (DMF), Dichloromethane (DCM) researchgate.net | Propylene Carbonate, Ethanol, Water researchgate.netadvancedchemtech.comnih.gov |

| Process Type | Batch processing advancedchemtech.com | Continuous flow systems, Minimal-protection strategies advancedchemtech.comresearchgate.net |

| Waste Generation | High volume of hazardous organic waste advancedchemtech.com | Reduced volume of less hazardous waste. |

| Atom Economy | Often poor due to the use of excess reagents. nih.gov | Improved through optimized reaction conditions and process design. |

Exploration of this compound in Non-Therapeutic Biotechnological Applications

Beyond its therapeutic potential, the chemical properties of this compound make it suitable for a range of non-therapeutic biotechnological applications. Future research is poised to explore its use in diagnostics, biomaterials, and as a tool in fundamental biological research.

The methionine residue's susceptibility to specific chemical modifications allows for the controlled attachment of this compound to surfaces. This could be exploited to create diagnostic arrays or biosensors for detecting specific proteins or enzymes. Similarly, incorporating this dipeptide into larger biomaterials, such as hydrogels or functionalized graphene oxide, could create scaffolds for tissue engineering with specific cell-adhesion properties. acs.org In molecular biology, this compound derivatives could be used in techniques like single-molecule force spectroscopy to study protein mechanics.

Identification of Unexplored Biological Targets and Pathways for this compound and Its Derivatives

While this compound is known to be active in research targeting cancer and metabolic diseases, the full spectrum of its biological targets remains largely unexplored. chemimpex.com A significant future research direction will be the systematic screening of this compound and a library of its derivatives to identify novel biological targets and signaling pathways.

This discovery process can be accelerated through several modern drug discovery techniques:

High-Throughput Screening (HTS): Screening large libraries of this compound analogs against panels of purified proteins (e.g., kinases, proteases) or in cell-based assays can rapidly identify new biological activities. nih.gov

Phenotypic Screening: This approach involves testing compounds in complex biological systems (like cells or whole organisms) to identify molecules that produce a desired outcome (a "phenotype"), without prior knowledge of the target. nih.gov Once an active compound is found, the chemical biology probes discussed in section 6.2 can be used to identify its molecular target.

Chemoproteomics: This powerful technique uses affinity-based probes coupled with mass spectrometry to identify the protein interaction partners of a small molecule across the entire proteome, offering an unbiased view of its potential targets. researchgate.net

By applying these strategies, researchers can uncover new therapeutic applications for this compound derivatives and gain deeper insights into the fundamental biological processes they modulate.

Table 4: Potential Unexplored Target Classes for this compound Derivatives

| Target Class | Rationale for Exploration | Potential Therapeutic Area |

|---|---|---|

| Protein Kinases | Many dipeptides and their mimics are known to interact with the ATP-binding site of kinases. | Oncology, Inflammatory Diseases |

| Proteases | As a dipeptide, it can mimic the natural substrates of proteases, potentially acting as an inhibitor. | Infectious Diseases, Oncology |

| Nuclear Receptors | Small lipophilic molecules can often bind to and modulate the activity of nuclear receptors. | Metabolic Diseases, Endocrinology |

| G Protein-Coupled Receptors (GPCRs) | Peptide-based signaling is a common mechanism for GPCR activation. | Neuroscience, Cardiovascular Disease |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Z-Phe-met-OH, and how can purity be validated?

- Methodological Answer : The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

- Coupling : Activate carboxyl groups with HOBt/DIC and couple Z-protected phenylalanine to methionine residues.

- Deprotection : Remove Fmoc groups with piperidine/DMF.

- Cleavage : Use TFA-based cleavage cocktails to release the peptide from the resin.

- Validation : Purity is assessed via reverse-phase HPLC (RP-HPLC) with UV detection at 220 nm, and identity confirmed via MALDI-TOF mass spectrometry .

- Data Quality : Ensure reproducibility by documenting reaction conditions (temperature, solvent ratios) and cross-referencing with established protocols from primary literature .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to confirm backbone conformation and side-chain interactions.

- Circular Dichroism (CD) : Assess secondary structure in aqueous buffers.

- HPLC-MS : Quantify impurities (e.g., diastereomers) using gradient elution.

- Data Cross-Validation : Compare results with crystallographic data (if available) and reference spectral libraries .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

- Methodological Answer :

- Experimental Design : Perform accelerated stability studies (e.g., 25°C, 40°C) across pH 2–8. Use RP-HPLC to monitor degradation products.

- Contradiction Analysis : If conflicting data arise (e.g., instability at pH 7 in Study A vs. stability in Study B), evaluate:

- Buffer Composition : Ionic strength or chelating agents (e.g., EDTA) may influence oxidation rates.

- Analytical Sensitivity : Differences in detection limits (e.g., UV vs. fluorescence detection).

- Framework Application : Apply FINER criteria to assess feasibility of replication and relevance of experimental conditions .

Q. What strategies optimize the use of this compound in enzyme inhibition assays with conflicting kinetic results?

- Methodological Answer :

- Dose-Response Refinement : Conduct IC₅₀ assays with 8–12 concentration points, using a positive control (e.g., E-64 for cysteine proteases).

- Data Normalization : Account for solvent effects (e.g., DMSO concentration ≤1%).

- Error Source Identification : Use statistical tools (e.g., Grubbs’ test) to detect outliers and validate via isothermal titration calorimetry (ITC) for binding affinity .

Q. How can researchers design studies to investigate this compound’s biological activity while minimizing off-target effects?

- Methodological Answer :

- PICO Framework :

- Population : Target enzyme (e.g., angiotensin-converting enzyme).

- Intervention : this compound at IC₅₀ concentrations.

- Comparison : Unmodified substrate or competitive inhibitors.

- Outcome : Binding kinetics (Kd, Ki) via surface plasmon resonance (SPR).

- Off-Target Mitigation : Employ proteome-wide activity-based protein profiling (ABPP) to identify non-specific interactions .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in this compound’s synthetic and analytical workflows?

- Methodological Answer :

- Documentation : Use electronic lab notebooks (ELNs) to record batch-specific variables (e.g., resin lot numbers, TFA purity).

- Data Sharing : Deposit raw HPLC chromatograms and NMR spectra in public repositories (e.g., Zenodo) with FAIR principles .

- Replication Checklist : Include step-by-step troubleshooting guides (e.g., handling hygroscopic intermediates) in supplementary materials .

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s binding modes?

- Methodological Answer :

- Validation Pipeline :

Molecular Docking : Use AutoDock Vina with flexible side-chain parameters.

MD Simulations : Run 100-ns trajectories in explicit solvent to assess pose stability.

Experimental Correlation : Compare with X-ray crystallography or mutagenesis data.

- Contradiction Resolution : Apply ensemble docking to account for protein flexibility and solvent entropy effects .

Ethical and Reporting Standards

Q. What ethical considerations apply when using this compound in studies involving human-derived enzymes?

- Methodological Answer :

- Ethical Review : Submit protocols to institutional review boards (IRBs) if using human tissue samples.

- Data Transparency : Disclose all modifications (e.g., PEGylation) that alter pharmacokinetics in publications .

Q. How can researchers align their work on this compound with ICH guidelines for pharmacoepidemiological studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.